4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a 2,3,4,9-tetrahydro-1H-carbazole moiety, which is a tricyclic structure that includes two benzene rings and a pyrrole ring . This moiety is linked to a benzenesulfonamide group via a methylene (-CH2-) bridge, and there is a nitro (-NO2) group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring systems and functional groups. The 2,3,4,9-tetrahydro-1H-carbazole moiety would contribute significant rigidity to the structure, while the nitro and sulfonamide groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
Carbazole derivatives have been reported to undergo a variety of chemical reactions, including oxidation . The nitro group could potentially be reduced to an amino group, and the sulfonamide group could participate in various reactions depending on the reaction conditions .Scientific Research Applications
LC-MS/MS Study of Nitisinone Degradation
Nitisinone, a compound with a nitro group, was analyzed for its stability and degradation products under various conditions. This study highlights the importance of understanding the stability and degradation pathways of nitroaromatic compounds, which could be relevant to the study of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide (Barchańska et al., 2019).
Practical Synthesis of Metal Passivators
The synthesis of 5,5′-Methylene-bis(benzotriazole), a compound utilized in the preparation of metal passivators, demonstrates the relevance of nitro compounds in material science and corrosion inhibition. This could provide insights into the applications of this compound in similar domains (Gu et al., 2009).
Nitroimidazoles in Medicinal Chemistry
Research on nitroimidazoles, compounds structurally special due to the presence of a nitro group, outlines their wide variety of potential applications, including antitumor, antibacterial, and antiviral activities. This review might hint at potential biomedical research applications for nitro-containing compounds like this compound (Li et al., 2018).
Selective Catalytic Reduction Using CO
The selective catalytic reduction of nitroaromatic compounds into amines, isocyanates, and ureas using CO highlights the chemical versatility and reactivity of nitro compounds. This area of research could be relevant to understanding the catalytic applications of compounds like this compound in industrial chemistry (Tafesh & Weiguny, 1996).
Environmental Impact and Remediation
Studies on the environmental impact of nitroaromatic compounds and their remediation strategies, including the reduction of nitrate leaching and nitrous oxide emissions, underscore the environmental significance of researching nitro compounds. Such studies can inform the environmental safety and remediation applications of this compound (Hu et al., 2012).
Future Directions
Properties
IUPAC Name |
4-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-22(24)14-6-8-15(9-7-14)27(25,26)20-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)21-19/h5-11,20-21H,1-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWKASKPSABVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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